1-(2-Ethoxyphenyl)piperazine Hydrochloride

Catalog No.
S764116
CAS No.
83081-75-8
M.F
C12H18N2O
M. Wt
206.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Ethoxyphenyl)piperazine Hydrochloride

CAS Number

83081-75-8

Product Name

1-(2-Ethoxyphenyl)piperazine Hydrochloride

IUPAC Name

1-(2-ethoxyphenyl)piperazine

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C12H18N2O/c1-2-15-12-6-4-3-5-11(12)14-9-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3

InChI Key

FBQIUSDQWOLCNY-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N2CCNCC2.Cl

Canonical SMILES

CCOC1=CC=CC=C1N2CCNCC2

The exact mass of the compound 1-(2-Ethoxyphenyl)piperazine Hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28773. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(2-Ethoxyphenyl)piperazine hydrochloride (CAS 83081-75-8) is an arylpiperazine building block utilized in the synthesis of central nervous system (CNS) therapeutics, cardiovascular agents, and neuropharmacological probes. Characterized by an ortho-ethoxy substitution on the phenyl ring and formulated as a hydrochloride salt, this compound serves as a structural precursor for developing ligands targeting 5-HT (serotonin) and alpha-1 adrenergic receptors . Its defined stereoelectronic profile and solid-state properties make it an essential scaffold for medicinal and process chemists aiming to optimize pharmacokinetics, receptor selectivity, and blood-brain barrier (BBB) penetration in advanced drug discovery programs.

Substituting 1-(2-ethoxyphenyl)piperazine hydrochloride with the more ubiquitous 1-(2-methoxyphenyl)piperazine or its free base equivalent fundamentally alters both the synthetic workflow and the pharmacological profile of the resulting active pharmaceutical ingredients (APIs). The free base form presents as an oxidation-prone liquid or low-melting solid that complicates stoichiometric precision and large-scale manufacturing . Furthermore, replacing the ethoxy group with a methoxy group reduces the van der Waals volume and lipophilicity of the substituent, which can shift downstream receptor binding affinities, increase off-target activity, and decrease the CNS penetrance of the final therapeutic candidate, ultimately leading to failed in vivo efficacy models.

Precursor Lipophilicity for CNS Permeability

The inclusion of an ethoxy group rather than a methoxy group at the ortho position increases the baseline lipophilicity of the piperazine scaffold. Computational and experimental models indicate that 1-(2-ethoxyphenyl)piperazine exhibits a LogP of approximately 1.92, compared to ~1.40 for the standard 1-(2-methoxyphenyl)piperazine baseline. When incorporated into larger API scaffolds, this ~0.5 log unit increase translates directly to enhanced lipophilicity of the final molecule, a critical parameter for crossing the blood-brain barrier.

Evidence DimensionCalculated/Experimental LogP
Target Compound Data1.92 (Ethoxy analog)
Comparator Or Baseline~1.40 (Methoxy analog)
Quantified Difference+0.52 log units
ConditionsStandard lipophilicity modeling for arylpiperazine precursors

Procuring the ethoxy analog allows medicinal chemists to systematically increase the lipophilicity of CNS-targeted libraries without altering the core piperazine binding motif.

Steric Bulk Expansion for Target Pocket Optimization

The transition from an ortho-methoxy to an ortho-ethoxy substituent expands the van der Waals volume of the alkoxy group by approximately 17 ų [1]. This added steric bulk alters the dihedral angle between the phenyl and piperazine rings. In downstream structure-activity relationship (SAR) studies, this specific steric expansion is leveraged to disrupt binding in off-target pockets or to enhance selectivity between closely related G-protein coupled receptors, such as differentiating 5-HT1A activity from alpha-1 adrenergic activity.

Evidence DimensionSubstituent van der Waals Volume
Target Compound DataEthoxy group (~44 ų)
Comparator Or BaselineMethoxy group (~27 ų)
Quantified Difference+17 ų increase in steric bulk
ConditionsIn silico steric mapping of the ortho-alkoxy position

This specific steric difference is essential for buyers aiming to fine-tune receptor subtype selectivity where the standard methoxy analog yields unacceptable off-target binding.

Solid-State Handling and Weighing Precision vs. Free Base

Formulated as a hydrochloride salt, 1-(2-ethoxyphenyl)piperazine presents as a free-flowing crystalline powder with a defined decomposition melting point of 207 °C . In contrast, the free base form of many arylpiperazines exists as viscous liquids or low-melting solids that are susceptible to atmospheric oxidation, moisture absorption, and discoloration over time. The HCl salt ensures stoichiometric precision during automated dispensing and maintains long-term storage integrity without requiring inert atmosphere conditions.

Evidence DimensionPhysical State and Melting Point
Target Compound DataCrystalline solid (MP 207 °C dec.)
Comparator Or BaselineFree base (Oxidation-prone liquid / low-melting solid)
Quantified Difference>150 °C increase in melting point
ConditionsStandard laboratory storage and handling conditions (RT)

Procuring the hydrochloride salt eliminates the need for inert-atmosphere handling and ensures reproducible yields in parallel synthesis and scale-up workflows.

Synthesis of CNS-Active 5-HT Receptor Ligands

Leveraging the enhanced lipophilicity (LogP ~1.92) of the ethoxy substituent, this building block is utilized for synthesizing atypical antipsychotics and anxiolytics where blood-brain barrier penetration is a strict requirement .

Development of Alpha-1 Adrenergic Antagonists

The specific steric bulk of the ortho-ethoxy group makes this compound a targeted precursor for developing cardiovascular agents, allowing chemists to fine-tune binding pocket occupancy and alter receptor subtype selectivity compared to standard methoxy-based analogs.

High-Throughput Parallel Synthesis Libraries

Due to its crystalline hydrochloride form (MP 207 °C) and resistance to oxidation, this compound is structurally compatible with automated dispensing in high-throughput medicinal chemistry workflows, ensuring stoichiometric accuracy that free-base piperazines cannot provide .

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

206.141913202 g/mol

Monoisotopic Mass

206.141913202 g/mol

Heavy Atom Count

15

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

83081-75-8

Dates

Last modified: 08-15-2023

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